Ethyl 2-amino-2-cyanoacetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-cyanoacetate is a diazonium salt synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .
Synthesis Analysis
The synthesis of Ethyl 2-amino-2-cyanoacetate involves the reaction of ethoxycarbonyl chloride with hydrogen chloride . This compound has been used as an intermediate in the synthesis of n-oxides .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-2-cyanoacetate is C5H8N2O2 . Its molecular weight is 128.13 g/mol .Chemical Reactions Analysis
Ethyl 2-amino-2-cyanoacetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl 2-amino-2-cyanoacetate has a molecular weight of 128.13 g/mol . It should be stored in a dark place, sealed in dry, and under -20°C . The density is predicted to be 1.144±0.06 g/cm3 .Scientific Research Applications
Synthesis of Amino Acids and Pyrazolones
Ethyl α-substituted cyanoacetates, including ethyl 2-amino-2-cyanoacetate, have been utilized to prepare a variety of compounds such as hydrazides, azides, urethanes, amino acids, and pyrazolones. This demonstrates the compound's versatility in synthetic organic chemistry for creating molecules with potential biological activity (Boivin, Gagnon, Renaud, & Bridgeo, 1952).
Antibacterial Activity
A novel synthesis route employing ethyl 2-amino-2-cyanoacetate has led to the development of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of ethyl 2-amino-2-cyanoacetate in the field of antimicrobial research (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Molluscicidal Properties
The compound has been used as a precursor in the synthesis of thiazolo[5,4-d]pyrimidines with demonstrated molluscicidal properties. This application is particularly relevant for controlling populations of snails that are intermediate hosts for schistosomiasis, a significant tropical disease (El-bayouki & Basyouni, 1988).
Synthesis of Octahydrophenanthrene Derivatives
Ethyl 2-amino-2-cyanoacetate has been used in cyclization reactions to produce octahydrophenanthrene derivatives. These reactions showcase the compound's utility in generating complex molecular structures that could have various pharmacological and material applications (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Acceleration of Gewald Reaction
The Gewald reaction, facilitated by ethyl 2-amino-2-cyanoacetate, under ultrasound irradiation, leads to the efficient synthesis of 2-aminothiophene derivatives. This process underscores the compound's role in facilitating reactions that are environmentally friendly and time-efficient (Mojtahedi, Abaee, Mahmoodi, & Adib, 2010).
Racemization Suppression in Peptide Synthesis
Ethyl 2-amino-2-cyanoacetate has been investigated for its ability to suppress racemization during peptide synthesis. This application is crucial for producing peptides with high purity and specificity, which are essential for research and therapeutic use (Itoh, 1973).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUKTURWKAANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-cyanoacetate hydrochloride |
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